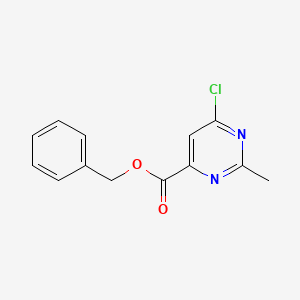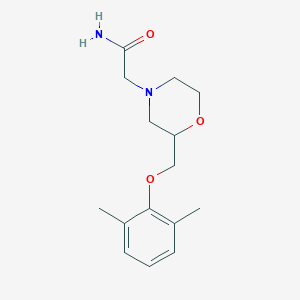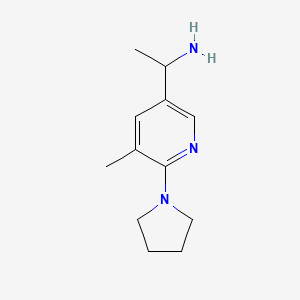
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a triazole ring
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling.
Methoxylation and Hydroxylation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under oxidative conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phenol derivatives and triazole-containing molecules. Compared to these, 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study.
Similar compounds include:
- 2-Methoxy-4-(1H-1,2,4-triazol-5-yl)phenol
- 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl)phenol
- 4-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol
Eigenschaften
Molekularformel |
C14H13N3O3 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
2-methoxy-4-[5-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-8-10(5-6-20-8)14-15-13(16-17-14)9-3-4-11(18)12(7-9)19-2/h3-7,18H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
WRPHRTLTLTUUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)





![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)
